2,3-Dihydro-2,3'-bi-1h-indole
Overview
Description
2,3-Dihydro-2,3’-bi-1h-indole is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a fused bicyclic structure, which includes a benzene ring fused to a pyrrole ring. The unique structure of 2,3-Dihydro-2,3’-bi-1h-indole makes it an interesting subject for research in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2,3’-bi-1h-indole can be achieved through several methods. One common approach involves the reduction of the corresponding indole derivatives. For example, the reduction of 2-oxindole or 2-chloroindole using boron hydrides can yield 2,3-Dihydro-2,3’-bi-1h-indole . Another method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole structure .
Industrial Production Methods
Industrial production of 2,3-Dihydro-2,3’-bi-1h-indole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-2,3’-bi-1h-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction of 2,3-Dihydro-2,3’-bi-1h-indole can yield more saturated compounds.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Boron hydrides, such as sodium borohydride, are often used for reduction reactions.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles and more saturated derivatives, which can have different biological and chemical properties.
Scientific Research Applications
2,3-Dihydro-2,3’-bi-1h-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-2,3’-bi-1h-indole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, some derivatives of indole have been shown to interact with melatonin receptors, influencing circadian rhythms and other physiological processes .
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound of 2,3-Dihydro-2,3’-bi-1h-indole, known for its aromatic properties and biological activities.
2,3-Dimethylindole: A derivative with additional methyl groups, showing different chemical and biological properties.
Tetrahydrocarbazole: Another related compound with a similar fused ring structure, used in various chemical and pharmaceutical applications.
Uniqueness
2,3-Dihydro-2,3’-bi-1h-indole is unique due to its specific fused bicyclic structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry.
Properties
IUPAC Name |
3-(2,3-dihydro-1H-indol-2-yl)-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2/c1-3-7-14-11(5-1)9-16(18-14)13-10-17-15-8-4-2-6-12(13)15/h1-8,10,16-18H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXXVLOAJZDVFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C21)C3=CNC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6637-10-1 | |
Record name | NSC52361 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52361 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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